molecular formula C26H19N3O5 B11512903 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide

Cat. No.: B11512903
M. Wt: 453.4 g/mol
InChI Key: SJLKTPTWEWQTFQ-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N’-[(naphthalen-2-yloxy)acetyl]acetohydrazide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N’-[(naphthalen-2-yloxy)acetyl]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of isoquinoline derivatives with hydrazides under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N’-[(naphthalen-2-yloxy)acetyl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N’-[(naphthalen-2-yloxy)acetyl]acetohydrazide has been extensively studied for its applications in various scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N’-[(naphthalen-2-yloxy)acetyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid
  • 1H-Benz[de]isoquinoline-2(3H)-propanoic acid, 6-bromo-1,3-dioxo-

Uniqueness

Compared to similar compounds, 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N’-[(naphthalen-2-yloxy)acetyl]acetohydrazide stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C26H19N3O5

Molecular Weight

453.4 g/mol

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N'-(2-naphthalen-2-yloxyacetyl)acetohydrazide

InChI

InChI=1S/C26H19N3O5/c30-22(27-28-23(31)15-34-19-12-11-16-5-1-2-6-18(16)13-19)14-29-25(32)20-9-3-7-17-8-4-10-21(24(17)20)26(29)33/h1-13H,14-15H2,(H,27,30)(H,28,31)

InChI Key

SJLKTPTWEWQTFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NNC(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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